Thiacloprid

Beschreibung

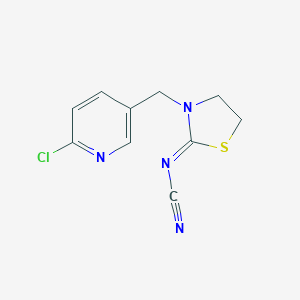

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKKPVIRMVDYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034961, DTXSID60861210 | |

| Record name | Thiacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | {3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [HSDB] | |

| Record name | Thiacloprid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

decomp >270 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 185 mg/L at 20 °C, At 20 °C, in: n-hexane, <0.1 g/L; xylene, 0.30 g/L; dichloromethane, 160 g/L; n-octanol, 1.4 g/L; n-propanol, 3.0 g/L; acetone, 64 g/L; ethyl acetate, 9.4 g/L; polyethylene glycol, 42 g/L; acetonitrile, 52 g/L; and DMSO, 150 g/L | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.46 g at 20 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-12 mm Hg at 20 °C (23X10-12 hPa at 20 °C) | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish crystalline powder, Crystals from ether | |

CAS No. |

111988-49-9 | |

| Record name | Thiacloprid [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111988499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiacloprid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanamide, N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]-, [N(Z)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIACLOPRID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSV3A944A4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 °C | |

| Record name | Thiacloprid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Environmental Fate and Degradation of Thiacloprid in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the neonicotinoid insecticide Thiacloprid in the soil environment. This document details the key biotic and abiotic degradation processes, identifies major metabolites, and presents relevant quantitative data. Furthermore, it outlines typical experimental protocols for studying this compound's behavior in soil and visualizes the complex degradation pathways.

Physicochemical Properties of this compound

This compound [(Z)-3-(6-chloro-3-pyridylmethyl)-1,3-thiazolidin-2-ylidenecyanamide] is a crystalline solid with low volatility. Its behavior and persistence in soil are influenced by its physicochemical properties, which are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClN₄S | [1] |

| Molar Mass | 252.72 g/mol | [2] |

| Water Solubility | 185 mg/L at 20 °C | [3] |

| Vapor Pressure | 6.0 x 10⁻¹² mm Hg at 20 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.26 | [3] |

| Soil Adsorption Coefficient (Koc) | ~1,100 (estimated) |

Environmental Fate and Degradation Pathways

The dissipation of this compound in soil is a multifaceted process involving both biological and chemical transformations. Microbial degradation is the principal route of its breakdown in the terrestrial environment.

Biotic Degradation

Microbial activity is the primary driver of this compound degradation in soil. The half-life of this compound in aerobic soil can be as short as 0.6 to 3.8 days, indicating that biodegradation is a significant environmental fate process. In unsterilized soils, a study showed that 98.8% of this compound degraded within 15 days, whereas in sterilized soil, the degradation was significantly lower. This highlights the crucial role of soil microorganisms.

Several bacterial strains have been identified to degrade this compound, including Bacillus atrophaeus, Priestia megaterium, and Peribacillus simplex. The primary biotic degradation pathways include:

-

Hydrolysis of the cyano group: This leads to the formation of the major metabolite this compound-amide (KKO 2254).

-

Cleavage of the thiazolidine ring: This results in the formation of a sulfonic acid derivative (BCS-AB54351).

-

Hydroxylation: Hydroxylation of the thiazolidine ring can occur, forming 4-hydroxy-thiacloprid (WAK 6856).

-

Oxidative cleavage of the methylene bridge: This process can lead to the formation of 6-chloronicotinic acid (M03).

Abiotic Degradation

While less significant than microbial degradation, abiotic processes also contribute to the transformation of this compound in soil.

-

Photodegradation: this compound can undergo photodegradation on soil surfaces. However, this process is generally slow. One study reported an experimental half-life of 79.7 days under continuous irradiation. The main photoproduct identified was this compound-amide.

-

Hydrolysis: this compound is stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9). Therefore, hydrolysis is not considered a major degradation pathway in the soil environment.

Quantitative Data on this compound Degradation in Soil

The rate of this compound degradation in soil is highly variable and depends on various factors such as soil type, organic matter content, microbial activity, temperature, and moisture.

Half-life of this compound in Soil

| Soil Type | Half-life (DT₅₀) in days | Conditions | Reference |

| Agricultural Soil | ~12 | Field conditions | |

| Not specified | 0.6 - 3.8 | Aerobic | |

| Lufa 2.2 Soil | 10 - 12 | Not specified | |

| Sandy Loam | 18.8 | Irradiated samples | |

| Not specified | 2.2 | Field conditions |

Half-life of Major Metabolites in Soil

The primary metabolites of this compound can be more persistent than the parent compound.

| Metabolite | Half-life (DT₅₀) in days | Reference |

| This compound-amide | 32 - 142 | |

| This compound sulfonic acid | 12 - 73 |

Experimental Protocols for Soil Degradation Studies

The following sections outline a typical experimental workflow for investigating the environmental fate of this compound in soil.

Soil Selection and Characterization

-

Soil Source: Select representative agricultural soils. For example, a sandy loam soil with specific characteristics (e.g., 65.5% sand, 26.3% silt, 8.2% clay, 1.09% organic carbon, pH 7.1) has been used in studies.

-

Physicochemical Analysis: Characterize the soil for properties such as texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity.

Experimental Setup for Aerobic Soil Metabolism Study (adapted from OECD Guideline 307)

-

Test Substance: Use radiolabeled this compound (e.g., [methylene-¹⁴C]-thiacloprid) to trace its fate and transformation.

-

Application: Treat fresh soil samples (e.g., 50-200 g) with the test substance at a concentration relevant to agricultural application rates.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25 °C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. Use flow-through systems or biometer flasks to trap volatile organic compounds and ¹⁴CO₂.

-

Sampling: Collect soil samples at regular intervals throughout the incubation period.

Extraction of this compound and its Metabolites from Soil

-

Accelerated Solvent Extraction (ASE): Extract soil samples with a mixture of methanol and 5% acetic acid in water (4:1, v:v) at an elevated temperature (e.g., 90°C).

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is commonly used for pesticide residue analysis. It typically involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step with a combination of sorbents like PSA (primary secondary amine) and C18.

Analytical Methodology

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common analytical technique for the quantification of this compound and its metabolites.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of acetonitrile and water (often with a modifier like formic acid).

-

Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of this compound in soil and a typical experimental workflow for its study.

Caption: Major biotic degradation pathways of this compound in soil.

References

Thiacloprid metabolism and detoxification pathways in insects

An In-depth Technical Guide to Thiacloprid Metabolism and Detoxification Pathways in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a systemic insecticide belonging to the neonicotinoid class, specifically the cyano-substituted neonicotinoids. Its mode of action involves the agonistic binding to nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to persistent receptor activation, nerve excitation, and ultimately, paralysis and death. The efficacy and insect-specific toxicity of this compound, as well as the development of resistance, are intricately linked to the insect's ability to metabolize and detoxify the compound. Understanding these metabolic pathways is critical for developing more effective and selective insecticides, managing resistance, and assessing the potential impact on non-target organisms.

This technical guide provides a comprehensive overview of the core metabolic and detoxification pathways of this compound in insects. It details the key enzyme families involved, summarizes quantitative data on gene expression and enzyme activity, and provides representative experimental protocols for studying these processes.

Core Metabolic Pathways of this compound

In insects, this compound is primarily metabolized through two main pathways: oxidation (Phase I detoxification) and hydrolysis. These initial transformations aim to increase the polarity of the xenobiotic, facilitating its subsequent conjugation and excretion (Phase II detoxification).

-

Oxidation (Hydroxylation): The most prominent oxidative pathway is the hydroxylation of the thiazolidine ring, primarily mediated by Cytochrome P450 monooxygenases (P450s). This reaction typically results in the formation of 4-hydroxy this compound. This metabolite can then undergo further modifications.

-

Hydrolysis: The cyanoimine group of this compound can be hydrolyzed to form this compound-amide. This conversion has been observed in various microorganisms and is a plausible pathway in insects, effectively detoxifying the parent compound.[1][2]

These primary metabolites can then be further processed by Phase II enzymes, such as UDP-glycosyltransferases (UGTs), which conjugate them with sugars to enhance their water solubility and facilitate excretion.

Key Detoxification Enzyme Families

The detoxification of this compound is a multi-step process involving several key enzyme superfamilies.

Cytochrome P450 Monooxygenases (P450s)

P450s are a diverse superfamily of heme-containing enzymes that are central to Phase I detoxification. They catalyze a wide range of oxidative reactions, making them the primary enzymes responsible for the initial breakdown of many insecticides, including this compound. In insects, P450s from the CYP6 and CYP9 clans are frequently implicated in xenobiotic metabolism.[3][4] Exposure to this compound has been shown to induce the upregulation of several P450 genes, indicating their crucial role in tolerance and resistance. For instance, CYP9Q3 in honeybees (Apis mellifera) and bumblebees has been shown to efficiently metabolize this compound.[3]

Glutathione S-Transferases (GSTs)

GSTs are a major family of Phase II detoxification enzymes. They catalyze the conjugation of reduced glutathione (GSH) to a wide range of electrophilic substrates, rendering them more water-soluble and less toxic. While their primary role is in conjugating the products of Phase I reactions, they can also directly metabolize some xenobiotics. Studies in the green peach aphid (Myzus persicae) have shown a significant increase in GST activity in this compound-resistant strains, suggesting their involvement in the detoxification process.

UDP-Glycosyltransferases (UGTs)

UGTs are another critical group of Phase II enzymes that transfer a glycosyl group (e.g., glucose) from a nucleotide sugar donor to a lipophilic substrate. This glycosylation step significantly increases the hydrophilicity of the metabolites produced by P450s, preparing them for excretion. The upregulation of UGT genes, such as UGT344P2 in Myzus persicae and UDP-glucuronosyltransferase 2B15 in honey bees, has been observed following this compound exposure, highlighting their role in completing the detoxification pathway.

Carboxylesterases (CCEs)

While P450s are the primary drivers of this compound metabolism, CCEs can also play a role in insecticide detoxification, typically through the hydrolysis of ester linkages. In the context of this compound, some studies have noted the upregulation of CCE genes, such as CCE8 in honeybees, after exposure, although their specific catalytic role in this compound breakdown is less characterized than that of P450s.

Quantitative Data on this compound Metabolism

The following tables summarize quantitative findings from various studies on the impact of this compound on detoxification gene expression and enzyme activity in insects.

Table 1: Upregulation of Detoxification Genes in Insects Exposed to this compound

| Insect Species | Gene | Fold Change (approx.) | Reference |

| Apis mellifera (Honeybee) | CYP6BE1 | >2x | |

| Apis mellifera (Honeybee) | CYP6AS5 | >2x | |

| Apis mellifera (Honeybee) | CYP305D1 | >2x | |

| Apis mellifera (Honeybee) | CYP315A1 | >2x | |

| Apis mellifera (Honeybee) | CYP301A1 | >2x | |

| Myzus persicae (Green Peach Aphid) | CYP6CY3 | Highly Overexpressed | |

| Myzus persicae (Green Peach Aphid) | UGT344P2 | Highly Overexpressed |

Table 2: this compound Metabolism and Detoxification Enzyme Activity

| Insect/Enzyme Source | Assay Type | Result | Reference |

| Myzus persicae (this compound-Resistant Strain) | P450 Enzyme Activity Assay | 1.91-fold increase vs. susceptible strain | |

| Myzus persicae (this compound-Resistant Strain) | GST Enzyme Activity Assay | 1.79-fold increase vs. susceptible strain | |

| Recombinant Apis mellifera CYP9Q3 | In Vitro Metabolism Assay | 9,092 pmol/mg protein depletion of this compound | |

| Recombinant Bee CYP9Q Enzymes (Average of 25) | In Vitro Metabolism Assay | 3,357 pmol/mg protein depletion of this compound |

Experimental Protocols

Investigating this compound metabolism requires a combination of analytical chemistry, molecular biology, and biochemistry techniques. The following are detailed, representative protocols for key experiments.

Protocol 1: Metabolite Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for identifying and quantifying this compound and its metabolites in insect tissues.

-

Sample Preparation & Extraction:

-

Homogenize 10-50 mg of insect tissue (e.g., whole body, midgut) in a 2 mL microcentrifuge tube containing ceramic beads and 500 µL of ice-cold acetonitrile (ACN) with 1% acetic acid.

-

Vortex vigorously for 5-10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube. For cleaner samples, this extract can be passed through a solid-phase extraction (SPE) cartridge.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50:50 methanol:water for analysis.

-

-

Chromatographic Separation (HPLC):

-

Inject 5-10 µL of the reconstituted sample onto a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Use a binary solvent system at a flow rate of 0.3 mL/min.

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid

-

-

Apply a gradient elution, for example: starting with 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating at 5% B for 3 minutes.

-

-

Mass Spectrometric Detection (MS/MS):

-

Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, source temperature) by infusing analytical standards of this compound and any available metabolites.

-

Develop a Multiple Reaction Monitoring (MRM) method. For each compound, identify a precursor ion (the molecular ion, [M+H]⁺) and at least two product ions (fragments) for confident identification and quantification.

-

Protocol 2: Detoxification Gene Expression Analysis by qRT-PCR

This protocol details the measurement of relative changes in the mRNA levels of detoxification genes.

-

Total RNA Extraction:

-

Homogenize insect tissue (1-5 insects per biological replicate) in 1 mL of a suitable lysis buffer (e.g., TRIzol).

-

Isolate total RNA using a standard chloroform-isopropanol precipitation method or a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and/or gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers, according to the manufacturer's protocol.

-

-

Quantitative PCR (qPCR):

-

Design gene-specific primers for target detoxification genes (e.g., CYP6BE1, GSTD1) and at least two stable reference genes (e.g., Actin, GAPDH, Ribosomal proteins). Primers should typically amplify a product of 100-200 bp.

-

Prepare the qPCR reaction mix in a total volume of 10-20 µL, containing: 1x SYBR Green Master Mix, 200-400 nM of each forward and reverse primer, and diluted cDNA template (e.g., 10 ng).

-

Perform the qPCR on a real-time PCR system with a typical thermal profile: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s.

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing to the geometric mean of the reference genes.

-

Protocol 3: Cytochrome P450 General Activity Assay

This protocol describes a common method to measure overall P450 activity in insect homogenates using a fluorogenic or luminescent substrate.

-

Microsomal Fraction Preparation (Optional but Recommended):

-

Homogenize insect tissues (e.g., 50-100 abdomens) in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.6, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Centrifuge the homogenate at 10,000 x g for 20 min at 4°C to pellet cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 min at 4°C to pellet the microsomal fraction.

-

Resuspend the pellet in a minimal volume of resuspension buffer and determine the total protein concentration (e.g., using a Bradford assay).

-

-

Enzyme Assay:

-

Use a commercial kit (e.g., P450-Glo™) or a standard fluorogenic substrate like 7-ethoxycoumarin O-deethylase (ECOD).

-

In a 96-well microplate, add 20-50 µg of microsomal protein per well.

-

Add the P450 substrate (e.g., Luciferin-H for P450-Glo™) to each well.

-

Initiate the reaction by adding an NADPH-generating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at a controlled temperature (e.g., 30°C) for 30-60 minutes.

-

Stop the reaction (if necessary, depending on the assay) and measure the resulting luminescence or fluorescence on a microplate reader.

-

Run parallel reactions without the NADPH-generating system to serve as a negative control, ensuring the observed activity is P450-dependent.

-

-

Data Analysis:

-

Calculate the rate of product formation (e.g., pmol of product/min/mg of protein) by comparing the signal to a standard curve generated with a known amount of the fluorescent or luminescent product.

-

References

Sublethal effects of Thiacloprid on bee colony health and behavior

An In-depth Technical Guide on the Sublethal Effects of Thiacloprid on Bee Colony Health and Behavior

Introduction

The global decline of pollinator populations, particularly honey bees (Apis mellifera), is a significant concern for ecosystem stability and agricultural productivity[1][2][3]. While multiple factors contribute to this decline, the use of pesticides, specifically neonicotinoids, has been identified as a key stressor[1][4]. This compound, a cyano-substituted neonicotinoid, was initially considered less toxic to bees compared to its nitro-substituted counterparts like imidacloprid. However, accumulating evidence demonstrates that chronic, sublethal exposure to this compound has profound negative effects on individual bee physiology and behavior, ultimately impacting colony health and survival.

This technical guide provides a comprehensive overview of the sublethal effects of this compound on honey bees, targeted at researchers, scientists, and drug development professionals. It synthesizes quantitative data from key studies, details relevant experimental protocols, and visualizes complex interactions and workflows to offer a thorough understanding of the current state of research.

Effects on Individual Bee Behavior

Sublethal exposure to this compound significantly impairs critical behaviors necessary for bee survival and colony function, including foraging, navigation, learning, and social communication.

Foraging and Homing Behavior

Chronic exposure to field-realistic concentrations of this compound disrupts the foraging efficiency and homing ability of honey bees. Treated bees exhibit reduced foraging activity and longer foraging flights. This impairment compromises the colony's ability to gather essential resources like nectar and pollen. A significant reduction in homing success has been observed, with a lower proportion of treated bees successfully returning to the hive after foraging trips.

| Parameter | Control Group | This compound-Treated Group | Concentration / Dose | Study Finding | Source |

| Homing Success | 91.76% return | 76% return | 4.5 ppm in sucrose solution | This compound significantly reduced the proportion of bees returning to the hive. | |

| Waggle Dance Activity | Normal | Significantly Lower | Field-realistic chronic exposure | Impaired social communication even in bees indirectly exposed within the hive. | |

| Foraging Activity | Normal | Significantly Reduced | ≥1.5 ng/bee (Imidacloprid) | Neonicotinoids reduce foraging activity and increase flight duration. (Note: Data for similar neonicotinoid) | |

| Pollen Storage | >4% of cells | <1% of cells | 10 ppb (Imidacloprid) | Exposed colonies collected and stored significantly less pollen. (Note: Data for similar neonicotinoid) |

Learning and Memory

Olfactory learning and memory are crucial for foraging success and social interactions. This compound has been shown to disrupt these cognitive functions. Studies using the proboscis extension response (PER) conditioning paradigm reveal that exposure to this compound impairs both memory consolidation and retrieval. Larval exposure to this compound has lasting negative effects, impairing the learning and memory abilities of adult bees.

| Parameter | Control Group | This compound-Treated Group (TH1.0) | Concentration / Dose | Study Finding | Source |

| Learning Acquisition (PER) | High acquisition score | Significantly lower acquisition score | 1.0 mg/L during larval stage | Chronic larval exposure impaired adult learning abilities. | |

| Odor Discrimination Memory | High discrimination score | Significantly reduced discrimination score | 1.0 mg/L during larval stage | This compound significantly reduced short-term and long-term odor memory. | |

| Memory Consolidation (PER) | Memory consolidated overnight | Significant loss of memory consolidation | 69 ng/bee (single dose) | Treated bees showed significantly lower response to the learned odor 24h later. | |

| Sucrose Sensitivity (PER) | Normal response | Reduced response to low sucrose concentrations (1%, 5%, 10%) | 0.5 and 1.0 mg/L during larval stage | This compound exposure reduced sensitivity to nectar rewards. |

Physiological and Neurological Impacts

This compound induces a cascade of negative physiological effects, from compromising the immune system to causing neuronal damage and altering gene expression.

Immunocompetence

A bee's immune system is vital for defending against pathogens and parasites. This compound has been shown to weaken the immunocompetence of individual honey bees at field-realistic doses. This immunosuppression can leave colonies more vulnerable to diseases, a factor that may interact with other stressors to drive colony losses. Studies have shown that while this compound may not affect the constitutive expression of certain immune genes, it can suppress the induced immune response to a bacterial challenge.

| Immune Parameter | Control Group | This compound-Treated Group | Concentration / Dose | Study Finding | Source |

| Hemocyte Density | Normal | Reduced | 200 µg/L | Weakened cellular immune response. | |

| Encapsulation Response | Normal | Reduced | 200 µg/L | Impaired ability to neutralize foreign bodies. | |

| Antimicrobial Activity | Normal | Reduced | 200 µg/L | Lowered humoral immunity. | |

| Hymenoptaecin Upregulation | Normal response to challenge | Less pronounced response to challenge | Chronic exposure | Suppressed immune response to bacterial challenge. |

Neurological and Molecular Effects

This compound, like other neonicotinoids, acts as an agonist on nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to neuronal disruption. Chronic exposure induces apoptosis (programmed cell death) in key brain regions associated with memory and sensory processing, such as the mushroom bodies and antennal lobes.

At the molecular level, this compound alters the transcription of numerous genes. RNA-sequencing has revealed that it affects genes associated with mitochondrial function, particularly oxidative phosphorylation, which can compromise cellular energy production. It also downregulates genes related to odor perception and upregulates genes associated with cell apoptosis.

Caption: Logical flow of sublethal this compound effects from molecular disruption to colony decline.

Colony-Level Consequences

While some studies with well-managed colonies under specific field conditions have reported no significant effects on overall colony strength from chronic this compound exposure, a larger body of evidence points to detrimental impacts, particularly when larval stages are affected.

Development and Reproduction

Exposure during the larval stage is particularly damaging. This compound can reduce the survival rate of larvae and pupae, delay development, and result in newly emerged adult bees with lower body weight. This developmental delay can disrupt the age-based division of labor within the hive and reduce the overall workforce.

Furthermore, pesticide exposure can negatively impact queen health and reproductive success. Queens in exposed colonies have been observed to lay substantially fewer eggs, leading to a higher proportion of empty brood cells and ultimately compromising the colony's growth and long-term viability.

| Parameter | Control Group | This compound-Treated Group | Concentration / Dose | Study Finding | Source |

| Larval Survival to Adulthood | >80% | <60% | 0.5 and 1.0 mg/L | Larval exposure significantly reduced survival rates to emergence. | |

| Body Weight (Day 7) | Normal | Significantly reduced | 0.5 and 1.0 mg/L | Larval exposure led to lower body weight in developing bees. | |

| Egg-Laying Rate (Queen) | Normal | Reduced by 1/3 to 2/3 | 10-100 ppb (Imidacloprid) | Queens in exposed colonies laid significantly fewer eggs. (Note: Data for similar neonicotinoid) |

Experimental Protocols

Understanding the methodologies used in these studies is critical for interpretation and replication. Below are summarized protocols for key experimental assays.

Chronic Oral Exposure (Field & Semi-Field)

This protocol is designed to assess the impact of long-term, field-realistic exposure on foraging behavior and colony health.

-

Colony Setup: Two or more honey bee colonies (e.g., Apis mellifera carnica) are established in observation hives.

-

Feeder Training: Foragers from each colony are trained to visit a specific artificial feeder located a set distance (e.g., 340 meters) from the hive.

-

Treatment Administration: The feeder for the experimental colony is filled with a sucrose solution containing a sublethal concentration of this compound (e.g., 4.5 ppm or 0.02 mM). The control colony's feeder contains only the sucrose solution.

-

Exposure Duration: Bees are allowed to forage from these feeders for an extended period, typically several weeks, to simulate chronic exposure.

-

Behavioral Monitoring: Foraging activity, homing success (using techniques like harmonic radar), and social communication (video recording of waggle dances) are continuously monitored and recorded.

-

Residue Analysis: Samples of forager bees and in-hive bees are collected periodically to analyze this compound residue levels via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm exposure and hive contamination.

Caption: General experimental workflow for studying sublethal effects of this compound on bees.

Olfactory Learning & Memory Assay (Proboscis Extension Response - PER)

This laboratory-based protocol assesses the impact of this compound on cognitive function.

-

Bee Preparation: Forager bees are collected, chilled on ice until immobilized, and harnessed in individual holders that allow free movement of their antennae and proboscis.

-

Acclimation & Pre-Screening: Harnessed bees are allowed to acclimate for a period. Their sucrose responsiveness is tested by touching their antennae with a series of increasing sucrose concentrations to ensure they are motivated to feed.

-

Treatment: Bees are fed a single, controlled dose of this compound (e.g., 50 ng/µl) or its formulation (e.g., Calypso®) in a sucrose solution. Control bees receive sucrose solution only.

-

Conditioning (Acquisition Phase): A differential conditioning paradigm is used. Bees are exposed to one odor (Conditioned Stimulus, CS+) paired with a sucrose reward to the antennae and proboscis, eliciting the PER. They are then exposed to a different odor (CS-) without a reward. This is repeated over several trials.

-

Memory Testing: At specific time points after conditioning (e.g., 10 min, 3h, 24h), bees are presented with the CS+ and CS- odors without the reward, and their PER is recorded to test for short-term and long-term memory retention and odor discrimination.

Conclusion

The body of scientific evidence clearly indicates that sublethal exposure to this compound poses a substantial risk to honey bee health and colony viability. Despite its lower acute toxicity compared to other neonicotinoids, its chronic effects are insidious and far-reaching. This compound impairs essential behaviors such as foraging, navigation, and learning; compromises the immune system; and inflicts neurological damage through mechanisms like neuronal apoptosis and disruption of mitochondrial function. These individual-level detriments scale up to affect the entire colony, leading to reduced resource collection, impaired development, and diminished reproductive success, thereby contributing to the broader issue of pollinator decline. Continued research and rigorous risk assessment are imperative to fully understand and mitigate the impact of this and other systemic pesticides on these vital pollinators.

References

Thiacloprid: A Technical Guide to Its Regulatory Status and Risk Assessment in the European Union and United States

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory landscape and risk assessment profile of Thiacloprid, a neonicotinoid insecticide. The document details the scientific basis for regulatory decisions in the European Union (EU) and the United States (US), presents key toxicological data, outlines experimental methodologies, and visualizes critical pathways and processes.

Regulatory Status

The regulatory pathways for this compound have diverged significantly between the EU and the US, culminating in a ban in the former and a voluntary withdrawal in the latter.

European Union

On January 13, 2020, the European Commission formally adopted the regulation for the non-renewal of this compound's approval, with the approval expiring on April 30, 2020.[1][2] Member States were required to withdraw authorizations for plant protection products containing this compound by August 3, 2020.[3][4]

The primary drivers for this decision were significant concerns for human health and the environment.[5] EFSA's risk assessment identified several critical issues:

-

Human Health: this compound is classified as toxic for reproduction category 1B, meaning it is presumed to be a human reproductive toxicant. Concerns were also raised about its potential carcinogenicity. The substance is considered an endocrine disruptor, potentially harmful to the hormonal balance of humans and animals.

-

Environmental Impact: The assessment highlighted alarming concentrations of this compound's metabolites in groundwater, exceeding the permitted levels for drinking water. Furthermore, due to a lack of data, a comprehensive risk assessment for bees could not be finalized, leading to unresolved concerns about its impact on pollinators.

Following the non-renewal, the EU has moved to lower the Maximum Residue Levels (MRLs) for this compound in various food products, including imported goods, to the limit of determination (LOD), effectively 0.01 mg/kg for most items, to ensure a high level of consumer protection.

United States

In the United States, all registrations for this compound were voluntarily canceled by the sole registrant, Bayer CropScience. This action preempted the completion of the registration review process by the Environmental Protection Agency (EPA).

The timeline of events was as follows:

-

September 2012: The EPA initiated the registration review for this compound.

-

May 20, 2014: The EPA published a notice of its receipt of the request from Bayer CropScience to voluntarily cancel its this compound product registrations.

-

August 6, 2014: A final cancellation order for all this compound product registrations was published in the Federal Register.

-

November 2014: With all products canceled, the EPA closed the registration review case for this compound.

Prior to the cancellation, the EPA had conducted human health risk assessments for specific uses of this compound. The EPA classified this compound as "Likely to be Carcinogenic to Humans". The agency's toxicological database indicated that the primary target organs in mammals are the liver and thyroid, with neurological effects also observed. However, for the specific uses being evaluated at the time (e.g., on stone fruit and peppers), the EPA had concluded that there was a "reasonable certainty that no harm will result to the general population or to infants and children from aggregate exposure to this compound residues". The planned comprehensive registration review, which would have reassessed all uses, was terminated due to the voluntary cancellation.

Risk Assessment and Toxicology

The risk assessments conducted by EFSA and the US EPA identified several key areas of concern based on a comprehensive battery of toxicological studies.

Human Health Risk Assessment

The toxicological profile of this compound reveals effects on multiple organ systems.

-

Carcinogenicity: The US EPA classified this compound as "Likely to be Carcinogenic to Humans" based on findings of uterine tumors in female rats, thyroid tumors in male rats, and ovarian tumors in mice.

-

Reproductive and Developmental Toxicity: In the EU, this compound is classified as toxic for reproduction category 1B. Studies in rats showed stillbirth and difficult delivery. Developmental toxicity studies in rats noted an increased incidence of skeletal anomalies, while rabbit studies showed decreased maternal and fetal weight.

-

Neurotoxicity: As a neonicotinoid, this compound's primary mode of action is the disruption of the nervous system. Neurotoxicity studies in rats revealed reductions in motor and locomotor activity, tremors, ptosis of the eyelids, and decreased hind limb grip strength.

-

Endocrine Disruption: EFSA noted that this compound meets the criteria for an endocrine disruptor, as it causes adverse effects on the reproductive and endocrine systems. Studies indicated effects on the thyroid, including changes in hormone levels and follicular cell hypertrophy.

-

Organ Toxicity: The liver has been identified as a primary target organ in mammals, with effects including enzyme changes, hypertrophy, and histopathology.

Environmental Risk Assessment

Environmental risk assessments focused on the impact on non-target organisms and contamination of water resources.

-

Bees and Pollinators: this compound is known to be harmful to bees and bumblebees, weakening their immune systems and impairing orientation and reproduction. Studies have shown it disrupts learning and memory functions in honey bees.

-

Groundwater Contamination: A major concern identified by EFSA was the presence of this compound metabolites in groundwater at concentrations above the parametric drinking water limit of 0.1 μg/L. A data gap was identified regarding the effect of water treatment processes on these residues.

-

Aquatic Invertebrates: Neonicotinoids, including this compound, are recognized for their toxicity to aquatic invertebrates.

Quantitative Toxicological Data

The following tables summarize the key toxicological reference values and endpoints from regulatory assessments.

Table 1: Toxicological Reference Values for this compound

| Reference Value | Authority | Value | Basis (Study and Endpoint) | Safety/Uncertainty Factor |

| Acceptable Daily Intake (ADI) | EFSA | 0.01 mg/kg bw/day | 2-year rat study; NOAEL of 1.2 mg/kg bw/day based on liver histopathology and eye effects. | 100 |

| Acceptable Daily Intake (ADI) | FSCJ¹ | 0.012 mg/kg bw/day | 2-year combined chronic toxicity/carcinogenicity study in rats; NOAEL of 1.2 mg/kg bw/day. | 100 |

| Acute Reference Dose (ARfD) | US EPA | 0.01 mg/kg bw | Acute neurotoxicity study in rats; NOAEL of 3.1 mg/kg bw. | 300 |

| Acute Reference Dose (ARfD) | FSCJ¹ | 0.031 mg/kg bw | Acute neurotoxicity study in rats; NOAEL of 3.1 mg/kg bw/day. | 100 |

| Acceptable Operator Exposure Level (AOEL) | EFSA | 0.02 mg/kg bw/day | Developmental toxicity study in rabbits; NOAEL of 2 mg/kg bw/day for decreased maternal and fetal weight. | 100 |

¹Food Safety Commission of Japan

Table 2: Summary of Key Regulatory Decisions and Dates

| Jurisdiction | Decision | Key Date(s) | Primary Rationale |

| EU | Non-renewal of approval (Effective Ban) | Jan 13, 2020: Non-renewal regulation adopted. Aug 3, 2020: Deadline for withdrawal of product authorizations. | Human health risks (Reproductive Toxicity Category 1B, potential carcinogen, endocrine disruptor) and environmental concerns (groundwater contamination, risk to bees). |

| US | Voluntary Cancellation of Registrations | Aug 6, 2014: Final cancellation order published. Nov 2014: Registration review case closed. | The registrant voluntarily requested cancellation of all products, terminating the EPA's registration review process. |

Experimental Protocols and Methodologies

The risk assessments for this compound were based on a comprehensive set of toxicological studies conducted according to internationally accepted guidelines (e.g., OECD Test Guidelines). The methodologies for key experiments are summarized below.

Mammalian Toxicity Studies

A wide range of studies were performed to assess potential human health effects.

-

Acute Toxicity: Studies evaluated the effects of single high doses via oral, dermal, and inhalation routes in rats. The oral LD50 in rats was determined to be 836 mg/kg for males and 444 mg/kg for females.

-

Subchronic Toxicity: These studies involved repeated dosing over a period of 28 or 90 days in species such as rats, mice, and dogs. They were designed to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL). Key effects noted were on the liver and thyroid.

-

Chronic Toxicity/Carcinogenicity: Long-term studies (typically 2 years in rats, 18 months in mice) were conducted to assess the potential for chronic toxicity and cancer. Animals were administered this compound daily in their diet. Endpoints included histopathological examination of tissues, with a focus on tumor formation in target organs like the uterus, thyroid, and ovaries.

-

Reproductive and Developmental Toxicity: Two-generation reproductive toxicity studies in rats were performed to assess effects on fertility and reproduction across generations. Developmental toxicity studies were conducted in pregnant rats and rabbits, with the animals dosed during the period of organogenesis to evaluate potential effects on the developing fetus.

-

Neurotoxicity: Acute, subchronic, and developmental neurotoxicity studies were conducted in rats. These protocols involve detailed functional observations (e.g., motor activity assessments in a figure-eight maze), clinical signs, and neuropathological examinations of brain tissue to detect any substance-related changes to the nervous system.

-

Metabolism and Pharmacokinetics: Studies in rats were used to understand the absorption, distribution, metabolism, and excretion of this compound. These experiments typically use radiolabelled this compound to trace its path through the body and identify major metabolites.

Visualizations: Pathways and Processes

The following diagrams illustrate the mode of action, regulatory workflow, and risk assessment logic related to this compound.

Caption: this compound's mode of action as a nAChR competitive modulator.

Caption: EU regulatory workflow for the non-renewal of this compound.

Caption: Logical workflow for pesticide human health risk assessment.

References

- 1. SANTE - [ec.europa.eu]

- 2. This compound now Effectively Banned in the EU • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 3. Important information regarding non-renewal of plant protection product approvals - COLEAD NEWS [news.colead.link]

- 4. Commission Implementing Regulation (EU) 2020/23 of 13 January 2020 concerning the non-renewal of the approval of the active substance this compound, in accordance with Regulation (EC) No 1107/2009 of the European Parliament and of the Council concerning the placing of plant protection products on the market, and amending the Annex to Commission Implementing Regulation (EU) No 540/2011 (Text with EEA relevance) [legislation.gov.uk]

- 5. beyondpesticides.org [beyondpesticides.org]

Methodological & Application

Application Note: Quantification of Thiacloprid and Its Metabolites in Water by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous quantification of the neonicotinoid insecticide Thiacloprid and its primary metabolite, this compound-amide, in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, employing Solid-Phase Extraction (SPE) for sample preparation and Multiple Reaction Monitoring (MRM) for detection, offers high sensitivity, selectivity, and accuracy for environmental monitoring and water quality assessment. This document includes a comprehensive experimental protocol, instrument parameters, and performance data.

Introduction

This compound is a widely used neonicotinoid insecticide for crop protection. Its potential to contaminate surface and groundwater raises concerns about its environmental fate and impact on non-target organisms. Monitoring this compound and its degradation products in aqueous matrices is crucial for environmental risk assessment. This compound can degrade in the environment through processes like hydrolysis and photolysis, with one of the major degradation products being this compound-amide[1]. This application note details a robust LC-MS/MS method for the reliable quantification of both this compound and this compound-amide in various water samples.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

A Solid-Phase Extraction (SPE) method using Oasis HLB cartridges is employed for the extraction and pre-concentration of this compound and its metabolite from water samples[2][3].

Materials:

-

Oasis HLB SPE Cartridges (e.g., 6 cc, Waters)[2]

-

Methanol (HPLC grade)

-

Milli-Q water or equivalent

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q water through the cartridge by gravity[2].

-

Sample Loading: Load 200 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: Wash the cartridge with 6 mL of Milli-Q water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for at least 2 hours to remove residual water.

-

Elution: Elute the retained analytes with 6 mL of methanol by gravity.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid), vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Agilent 6490 Triple Quadrupole, SCIEX QTrap 5500)

-

C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound and this compound-amide:

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |

| This compound | 253.0 | 126.0 | 20 | 90.1 | 40 |

| This compound-amide | 271.0 | 126.0 | Optimize experimentally | 254.0 | Optimize experimentally |

Collision energies should be optimized for the specific instrument used.

Quantitative Data

The following table summarizes typical validation data for the analysis of this compound in water, compiled from various studies.

| Parameter | This compound | This compound-amide |

| Limit of Detection (LOD) | 0.02 - 3.0 µg/L | Not widely reported, requires experimental determination |

| Limit of Quantification (LOQ) | 0.1 - 9.9 µg/L | Not widely reported, requires experimental determination |

| Recovery | 85% - 109% | Expected to be within 70-120% |

| Relative Standard Deviation (RSD) | < 8.1% | Expected to be < 20% |

| Linearity (R²) | > 0.998 | Expected to be > 0.99 |

Experimental Workflow

Caption: Experimental workflow for this compound analysis in water.

Signaling Pathways and Logical Relationships

Caption: Degradation pathway of this compound to this compound-amide.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound and its primary metabolite, this compound-amide, in water samples. The use of Solid-Phase Extraction ensures effective sample clean-up and pre-concentration, while the high selectivity of tandem mass spectrometry in MRM mode allows for accurate quantification at trace levels. This protocol is well-suited for environmental monitoring programs and water quality assessment studies.

References

- 1. The degradation dynamics and rapid detection of this compound and its degradation products in water and soil by UHPLC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for QuEChERS Sample Preparation in Thiacloprid Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the application of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation methodology for the analysis of the neonicotinoid insecticide, Thiacloprid, in complex matrices.

Introduction to QuEChERS for this compound Analysis

The QuEChERS method is a widely adopted sample preparation technique that involves a two-step process: a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[1][2] This approach has proven to be highly effective for the multi-residue analysis of pesticides, including this compound, in a variety of food and environmental samples.[1][3] Its advantages over traditional methods include speed, reduced solvent consumption, cost-effectiveness, and a broad application range for various analytes and matrices.[1] The two most common standardized versions of the QuEChERS method are the AOAC Official Method 2007.01, which utilizes an acetate buffer, and the European EN 15662 standard, which employs a citrate buffer. The choice between these methods can depend on the specific matrix and the stability of the target analytes.

Experimental Protocols

This section outlines a general, adaptable QuEChERS protocol for the extraction and cleanup of this compound from complex matrices such as fruits, vegetables, soil, and honey. Modifications for specific matrix types are also discussed.

Sample Homogenization

Prior to extraction, it is crucial to homogenize the sample to ensure it is representative.

-

Fruits and Vegetables: Chop the sample into small pieces and blend until a uniform puree is obtained. For samples with low water content, it may be necessary to add a specific amount of deionized water.

-

Soil: Air-dry the soil sample and sieve to remove large particles. Before extraction, a defined amount of water is typically added to rehydrate the sample.

-

Honey: Dissolve the honey sample in deionized water to ensure it is in a liquid form that can be effectively partitioned with the extraction solvent.

Extraction Procedure (Based on EN 15662)

This protocol is based on the widely used citrate-buffered EN 15662 method.

Materials and Reagents:

-

Homogenized sample

-

50 mL centrifuge tubes with screw caps

-

Acetonitrile (ACN)

-

EN 15662 Extraction Salts (4 g anhydrous magnesium sulfate (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate)

-

Mechanical shaker or vortex mixer

-

Centrifuge

Protocol:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the sample and solvent.

-

Add the EN 15662 extraction salt mixture to the tube.

-

Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper extraction.

-

Centrifuge the tube at ≥3000 x g for 5 minutes. This will result in the separation of the sample solids and the upper acetonitrile layer containing the extracted this compound.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is critical for removing interfering matrix components such as pigments, sugars, and lipids. The choice of sorbents depends on the matrix composition.

Materials and Reagents:

-

Acetonitrile extract from the previous step

-

2 mL or 15 mL d-SPE tubes containing the appropriate sorbent mixture

-

Anhydrous magnesium sulfate (MgSO₄)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent (for fatty matrices)

-

Graphitized Carbon Black (GCB) sorbent (for pigmented matrices)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer from the extraction step into a d-SPE tube.

-

The d-SPE tube should contain anhydrous MgSO₄ to remove residual water and a combination of sorbents tailored to the matrix:

-

General Purpose (e.g., most fruits and vegetables): 150 mg MgSO₄ and 25-50 mg PSA.

-

Fatty Matrices (e.g., olives, avocado): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Pigmented Matrices (e.g., spinach, dark berries): 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg GCB. Care must be taken with GCB as it can adsorb planar pesticides like this compound if used in excess.

-

-

Cap the d-SPE tube and vortex for 30 seconds to 1 minute to disperse the sorbent and facilitate the cleanup process.

-

Centrifuge the tube at a high speed (e.g., ≥5000 x g) for 2-5 minutes to pellet the sorbent and any co-precipitated matrix components.

-

The resulting supernatant is the cleaned extract. Carefully transfer an aliquot into an autosampler vial for analysis by LC-MS/MS or GC-MS.

QuEChERS Workflow for this compound Analysis

Caption: QuEChERS workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the performance of the QuEChERS method for this compound analysis in various complex matrices as reported in the scientific literature.

| Matrix | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |

| Tomato | 81.3 - 95.1 | 2.1 - 9.5 | 1.03 - 1.22 | 3.44 - 4.07 |

| Cowpea | 81.3 - 95.1 | 2.1 - 9.5 | - | 0.005 (mg/kg) |

| Chilli | 80.33 - 88 | - | - | 0.01 (mg/kg) |

| Honey | 82 - 113 | < 10 | - | 1 - 10 (ng/g) |

| Soil | 65 - 116 | ≤ 17 | - | 0.005 - 0.01 (mg/kg) |

| Human Urine | 54.2 - 113.9 | 0.3 - 20.0 | - | 10 (ng/mL) |

Recovery, RSD, LOD, and LOQ values are compiled from multiple sources and represent a range of reported data.

Conclusion

The QuEChERS method provides a robust and efficient platform for the sample preparation of this compound in a wide array of complex matrices. The flexibility of the d-SPE cleanup step allows for tailored protocols that can effectively remove matrix interferences, leading to reliable and accurate quantification by chromatographic techniques. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of food safety, environmental analysis, and drug development.

References

Application Notes and Protocols for Assessing Thiacloprid Resistance in Aphids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiacloprid, a neonicotinoid insecticide, has been widely used to control piercing-sucking insects like aphids. However, the repeated use of this and other neonicotinoids has led to the development of resistance in several aphid species, posing a significant challenge to effective pest management.[1][2] Monitoring the susceptibility of aphid populations to this compound is crucial for implementing effective resistance management strategies. These application notes provide detailed protocols for bioassays to assess this compound resistance in aphids, enabling researchers to determine the extent of resistance and investigate the underlying mechanisms.

Two primary mechanisms contribute to neonicotinoid resistance in aphids:

-

Target-site resistance: A genetic mutation alters the nicotinic acetylcholine receptor (nAChR), the target site of neonicotinoids, preventing the insecticide from binding effectively.[1]

-

Metabolic resistance: Aphids overproduce detoxification enzymes, such as cytochrome P450 monooxygenases, that break down the insecticide before it can reach its target site.[1][3]

The bioassays detailed below are essential tools for quantifying the level of resistance and can be adapted to investigate the contribution of each resistance mechanism.

Data Presentation: this compound Resistance in Aphid Populations

The following tables summarize quantitative data on this compound and other neonicotinoid resistance in various aphid populations, providing a reference for expected resistance levels. The lethal concentration (LC50), the concentration of insecticide required to kill 50% of the test population, is a key metric. A higher LC50 value indicates greater resistance.

Table 1: LC50 Values of Neonicotinoids against various Aphid Species

| Aphid Species | Insecticide | LC50 (ppm or mg/L) | Exposure Time | Bioassay Method | Reference |

| Aphis gossypii (Cotton Aphid) | Thiamethoxam | ~3 ppm (susceptible) | 72 hours | Leaf-dip | |

| Aphis gossypii (Cotton Aphid) | Thiamethoxam | >3 ppm (tolerant) | 72 hours | Leaf-dip | |

| Aphis craccivora | Thiamethoxam | 2.44 ppm | 24 hours | Leaf-dip | |

| Aphis craccivora | Thiamethoxam | 0.75 ppm | 48 hours | Leaf-dip | |

| Aphis gossypii | Imidacloprid | 17 ppm (1st instar) | Not Specified | Leaf-dip | |

| Aphis gossypii | Imidacloprid | 90.1 ppm (adult) | Not Specified | Leaf-dip | |

| Aphis gossypii | This compound + Deltamethrin | LC10: 2.80 mg/L; LC30: 7.28 mg/L | Not Specified | Not Specified | |

| Sitobion avenae | This compound | Sublethal concentrations studied | Not Specified | Not Specified | |

| Rhopalosiphum padi | Thiamethoxam | LC50: 11.458 mg/L | 48 hours | Not Specified |

Table 2: Resistance Ratios of Aphis gossypii Populations to Neonicotinoids in Turkey

| Population | Insecticide | Resistance Factor (RF) |

| Körkuyu | Imidacloprid | 74-fold increase (P450 analysis) |

| Yumurtalık | Thiamethoxam | 5-fold |

| Körkuyu | Thiamethoxam | 65-fold |

Resistance Factor (RF) is the ratio of the LC50 of a field population to the LC50 of a susceptible reference population.

Experimental Protocols

Protocol 1: Leaf-Dip Bioassay for this compound Resistance

This is a widely used method to assess the toxicity of insecticides to leaf-feeding insects like aphids.

Materials:

-

This compound (technical grade)

-

Acetone (for stock solution)

-

Distilled water

-

Triton X-100 or similar surfactant

-

Host plant leaves (e.g., cotton, cabbage, broad bean, depending on the aphid species)

-

Petri dishes (3-5 cm diameter)

-

Agar powder

-

Fine camel hair brush

-

Ventilated lids for Petri dishes

-

Beakers, pipettes, and other standard laboratory glassware

Procedure:

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in acetone.

-

Prepare a series of at least six serial dilutions of the insecticide in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to ensure even spreading on the leaf surface. Dilutions should be based on the active ingredient concentration. A control solution containing only distilled water and surfactant should also be prepared.

-

-

Preparation of Leaf Discs and Petri Dishes:

-

Prepare a 1% agar solution in distilled water by heating until boiling and then allowing it to cool.

-

Pour the warm agar into the Petri dishes to a depth of 3-4 mm.

-

Using a cork borer or a sharpened metal tube, cut leaf discs from fresh, untreated host plant leaves. The diameter of the discs should be slightly smaller than the Petri dish.

-

Dip each leaf disc into the respective this compound dilution (or control solution) for 10 seconds with gentle agitation.

-

Place the treated leaf discs on paper towels to air dry with the abaxial (lower) surface facing up.

-

Once dry, place one leaf disc, abaxial side up, onto the solidified agar in each Petri dish.

-

-

Aphid Infestation:

-

Collect apterous (wingless) adult aphids from the population to be tested.

-

Using a fine camel hair brush, carefully transfer 10-20 adult aphids onto each leaf disc.

-

Seal the Petri dishes with ventilated lids to allow for air circulation while preventing aphids from escaping.

-

-

Incubation and Mortality Assessment:

-

Incubate the Petri dishes at a constant temperature (e.g., 20-25°C) and a photoperiod of 16:8 (L:D).

-

Assess aphid mortality after 48 and 72 hours. An aphid is considered dead if it is unable to move when gently prodded with the brush.

-

A minimum of three replicates per concentration is recommended.

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.

-

Perform probit analysis on the mortality data to calculate the LC50, LC90, and their corresponding 95% confidence intervals.

Protocol 2: Aphid-Dip Bioassay

This method is suitable for directly exposing aphids to the insecticide.

Materials:

-

Same as Protocol 1, excluding host plant leaves during treatment.

-

Tea strainer or similar small mesh device.

Procedure:

-

Preparation of this compound Solutions:

-

Prepare serial dilutions of this compound as described in Protocol 1.

-

-

Aphid Treatment:

-

Place a group of 10-15 aphids into a tea strainer.

-

Immerse the strainer containing the aphids into the insecticide solution for 10 seconds.

-

Gently tap the strainer on a paper towel to remove excess liquid.

-

-

Post-Treatment and Incubation:

-

Transfer the treated aphids to untreated leaf discs in Petri dishes prepared as in Protocol 1.

-

Incubate and assess mortality as described in Protocol 1.

-

Data Analysis:

-

Analyze the data as described in Protocol 1.

Protocol 3: Systemic Bioassay for this compound

This method is used to evaluate the efficacy of systemic insecticides that are taken up by the plant.

Materials:

-

This compound

-

Small potted host plants

-

Cages to enclose individual plants

-

Standard laboratory equipment for preparing solutions and applying them to the soil.

Procedure:

-

Plant Treatment:

-

Prepare different concentrations of this compound in water.

-

Apply a known volume of each insecticide concentration to the soil of individual potted plants. A control group should be treated with water only.

-

Allow the plants to absorb the insecticide for a specified period (e.g., 24-48 hours).

-

-

Aphid Infestation:

-

Enclose each plant with a cage.

-

Introduce a known number of adult aphids (e.g., 20-30) onto each plant.

-

-

Incubation and Data Collection:

-

Maintain the plants under controlled conditions.

-

After a set period (e.g., 3, 5, and 7 days), count the number of live aphids on each plant.

-

Data Analysis:

-

Calculate the percentage mortality for each concentration and time point.

-

Determine the LC50 value for each time point using probit analysis.

Visualization of Pathways and Workflows

Signaling Pathway of Neonicotinoid Action and Resistance

Caption: Neonicotinoid action and resistance mechanisms in aphids.

Experimental Workflow for Leaf-Dip Bioassay

Caption: Workflow for the leaf-dip bioassay to assess insecticide resistance.

References

- 1. How green peach aphids resist neonicotinoid insecticides | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 2. cotton.org [cotton.org]

- 3. Insights into the Effects of Insecticides on Aphids (Hemiptera: Aphididae): Resistance Mechanisms and Molecular Basis - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Field Application Techniques for Thiacloprid to Minimize Environmental Runoff

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiacloprid is a neonicotinoid insecticide used to control a range of sucking and chewing insects on various crops like pome fruit, vegetables, and oilseed rape[1]. Like many agricultural chemicals, this compound can pose a risk to the environment if it moves off-target into surrounding ecosystems, primarily through surface runoff[2][3]. Environmental runoff occurs when water from rainfall or irrigation flows over a surface, picking up and transporting substances like pesticides into nearby water bodies[2][4]. This can lead to the contamination of surface water, posing a threat to aquatic organisms and non-target species.

The mobility and potential for runoff of a pesticide are influenced by its chemical properties, soil characteristics, weather conditions, and application methods. This document provides detailed application notes and protocols designed to mitigate the environmental runoff of this compound. The focus is on implementing Best Management Practices (BMPs) that are both effective and practical for field application.

Physicochemical Properties of this compound and Environmental Fate

Understanding the inherent properties of this compound is critical to developing effective runoff mitigation strategies. Its behavior in the environment is governed by factors such as its solubility in water, its tendency to adsorb to soil particles, and its persistence.

This compound is expected to have low mobility in soil based on its soil organic carbon-water partitioning coefficient (Koc), which is estimated at 1,100 L/kg. This suggests a tendency to adsorb to soil particles rather than remaining dissolved in water, which can help reduce losses through runoff water but may increase losses via eroded sediment. However, other studies have reported a range of Koc values, indicating that mobility can be influenced by soil type and composition. The field half-life of this compound is relatively short, ranging from approximately 2 to 9 days, suggesting that biodegradation is an important process in its environmental dissipation.

| Property | Value / Characteristic | Implication for Runoff Potential | Source(s) |

| IUPAC Name | N-{3-[(6-Chloro-3-pyridinyl)methyl]-2-thiazolidinylidene}cyanamide | - | |

| Mode of Action | Systemic insecticide; Nicotinic acetylcholine receptor (nAChR) agonist | Systemic nature means it is taken up by the plant, but surface residues are still susceptible to runoff. | |